Kadcyla is produced by Genentech, a member of the Roche Group. The compound falls under the classification of biopharmaceuticals and specifically as an antibody-drug conjugate. It is indicated for patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane . The drug works by specifically targeting HER2-overexpressing cells, which are often associated with aggressive forms of breast cancer.
The synthesis of Kadcyla involves several key steps:
Kadcyla's molecular structure consists of:
The average drug-to-antibody ratio is approximately 3.5 DM1 molecules per trastuzumab molecule . The structural integrity and functionality of Kadcyla are critical for its therapeutic efficacy.
Kadcyla undergoes several key reactions during its mechanism of action:
Kadcyla functions through a multi-step mechanism:
This targeted approach minimizes systemic toxicity often associated with conventional chemotherapies.
Kadcyla exhibits several important physical and chemical properties:
The stability and solubility characteristics are crucial for ensuring effective delivery during intravenous administration.
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2